molecular formula C23H27N3O3 B6919733 N-[[4-(hydroxymethyl)oxan-4-yl]methyl]-3-(1-phenylbenzimidazol-2-yl)propanamide

N-[[4-(hydroxymethyl)oxan-4-yl]methyl]-3-(1-phenylbenzimidazol-2-yl)propanamide

Cat. No.: B6919733
M. Wt: 393.5 g/mol
InChI Key: VVQBZDYCWRDRTM-UHFFFAOYSA-N
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Description

N-[[4-(hydroxymethyl)oxan-4-yl]methyl]-3-(1-phenylbenzimidazol-2-yl)propanamide is an organic compound with a complex structure that includes a benzimidazole moiety and a tetrahydropyran ring

Properties

IUPAC Name

N-[[4-(hydroxymethyl)oxan-4-yl]methyl]-3-(1-phenylbenzimidazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c27-17-23(12-14-29-15-13-23)16-24-22(28)11-10-21-25-19-8-4-5-9-20(19)26(21)18-6-2-1-3-7-18/h1-9,27H,10-17H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQBZDYCWRDRTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CCC2=NC3=CC=CC=C3N2C4=CC=CC=C4)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(hydroxymethyl)oxan-4-yl]methyl]-3-(1-phenylbenzimidazol-2-yl)propanamide typically involves multiple steps:

    Formation of the Benzimidazole Core: This step involves the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions to form the benzimidazole ring.

    Introduction of the Tetrahydropyran Ring: The tetrahydropyran ring can be introduced through a cyclization reaction involving a diol and an acid catalyst.

    Coupling of the Two Fragments: The final step involves coupling the benzimidazole core with the tetrahydropyran ring through a suitable linker, such as a propanamide group, using reagents like carbodiimides for amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(hydroxymethyl)oxan-4-yl]methyl]-3-(1-phenylbenzimidazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives of the benzimidazole ring.

Scientific Research Applications

N-[[4-(hydroxymethyl)oxan-4-yl]methyl]-3-(1-phenylbenzimidazol-2-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[[4-(hydroxymethyl)oxan-4-yl]methyl]-3-(1-phenylbenzimidazol-2-yl)propanamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. The tetrahydropyran ring may enhance the compound’s stability and bioavailability, allowing it to effectively reach its targets.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like benzimidazole itself or its simple derivatives.

    Tetrahydropyran Derivatives: Compounds containing the tetrahydropyran ring, such as certain carbohydrates or synthetic analogs.

Uniqueness

N-[[4-(hydroxymethyl)oxan-4-yl]methyl]-3-(1-phenylbenzimidazol-2-yl)propanamide is unique due to its combination of a benzimidazole core and a tetrahydropyran ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not typically observed in simpler compounds.

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